5-(Difluoromethyl)-3-fluoropyridin-2-amine
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Overview
Description
5-(Difluoromethyl)-3-fluoropyridin-2-amine is a fluorinated pyridine derivative that has garnered significant interest in the field of medicinal chemistry. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it a valuable compound for various applications, particularly in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-3-fluoropyridin-2-amine typically involves the introduction of difluoromethyl and fluorine groups onto a pyridine ring. One common method is the difluoromethylation of a pyridine derivative using difluoromethylating agents such as ClCF₂H. This reaction can be catalyzed by transition metals like nickel or copper under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-3-fluoropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions to form complex molecules.
Common Reagents and Conditions
Difluoromethylating Agents: ClCF₂H is commonly used for introducing the difluoromethyl group.
Catalysts: Transition metals like nickel and copper are often employed as catalysts.
Solvents: Reactions are typically carried out in solvents like acetonitrile or dichloromethane.
Major Products
The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-(Difluoromethyl)-3-fluoropyridin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential as a drug candidate, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: The compound is used in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-3-fluoropyridin-2-amine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to potent biological effects. The compound can inhibit enzyme activity by forming strong interactions with active site residues, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Difluoromethyl Phenyl Sulfide: Another compound with a difluoromethyl group, known for its lipophilic properties.
Trifluoromethylated Compounds: These compounds, such as trifluoromethyl benzene, share similar fluorinated characteristics but differ in their specific applications and properties.
Uniqueness
5-(Difluoromethyl)-3-fluoropyridin-2-amine stands out due to its unique combination of difluoromethyl and fluorine groups on a pyridine ring. This structural arrangement imparts distinct physicochemical properties, making it a valuable compound for diverse scientific and industrial applications .
Properties
IUPAC Name |
5-(difluoromethyl)-3-fluoropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-4-1-3(5(8)9)2-11-6(4)10/h1-2,5H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPZKJSTNLCVQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)N)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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